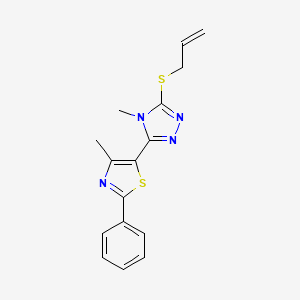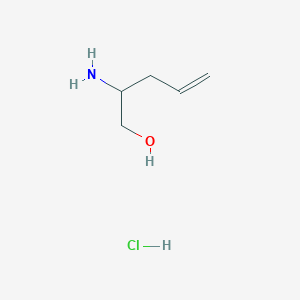![molecular formula C8H12N6 B2544688 6-Hydrazinyl-3-isopropyl-[1,2,4]triazolo[4,3-b]pyridazine CAS No. 1189749-47-0](/img/structure/B2544688.png)
6-Hydrazinyl-3-isopropyl-[1,2,4]triazolo[4,3-b]pyridazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“6-Hydrazinyl-3-isopropyl-[1,2,4]triazolo[4,3-b]pyridazine” is an organic compound that is used in various scientific experiments due to its unique properties. It has a molecular formula of C8H12N6 .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a triazolo[4,3-b]pyridazine core with a hydrazinyl group at the 6-position and an isopropyl group at the 3-position .Physical And Chemical Properties Analysis
The molecular formula of “this compound” is C8H12N6, and it has an average mass of 192.221 Da and a monoisotopic mass of 192.112350 Da .Scientific Research Applications
Antiviral Activity
6-Phenyl-[1,2,4]triazolo[4,3-b]pyridazine derivatives have exhibited promising antiviral activities. Specifically, some derivatives have shown significant activity against the Hepatitis-A virus (HAV) in MBB-cell culture. The compound with the highest effect on HAV has been identified through plaque reduction infectivity assays, which determine virus count reduction due to treatment with these compounds (Shamroukh & Ali, 2008).
Chemical Synthesis and Derivatives
The chemistry of 6-Hydrazinyl-3-isopropyl-[1,2,4]triazolo[4,3-b]pyridazine is rich and diverse. Various derivatives of this compound have been synthesized, showcasing the versatility of its structure. For instance, the reaction of 3-chloro-5,6-diphenylpyridazine-4-carbonitrile with potassium thiocyanate and subsequent reactions have produced novel pyrimido[4,5-c]pyridazine derivatives and s-triazolo derivatives (Abdel Moneam, 2004).
Antimicrobial and Pharmacological Properties
Compounds derived from triazolo[4,3-b]pyridazine have been studied extensively for their biological activities, including antimicrobial, antifungal, and antibacterial effects. The synthesis and structure-activity relationships of these derivatives highlight their potential in pharmaceutical applications. Some of these compounds have been evaluated for antituberculostatic, antifungal, and antibacterial activities, demonstrating their potential in combatting various microbial infections (Islam & Siddiqui, 2010).
Structural Analysis and Computational Studies
The structural and computational analysis of these compounds is crucial for understanding their properties and potential applications. For instance, studies involving Density Functional Theory (DFT) calculations, Hirshfeld surface analysis, and energy frameworks provide insights into the electronic structure, molecular interactions, and stability of these compounds (Sallam et al., 2021).
Synthetic Methods and Derivative Synthesis
The synthesis routes for this compound and its derivatives are diverse and innovative. These methods enable the preparation of various functionalized compounds, contributing to the rich chemistry of this molecular scaffold. Different synthetic strategies, such as cyclocondensation and oxidative cyclization, have been employed to generate a wide array of derivatives, each with unique properties and potential applications (Svete, 2005).
Mechanism of Action
Target of Action
Similar compounds in the 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine family have been reported to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory effects .
Mode of Action
Compounds with similar structures have been reported to interact with their targets through hydrogen bond accepting and donating characteristics, which allows them to make specific interactions with different target receptors .
Biochemical Pathways
Related compounds have been associated with a variety of biochemical pathways due to their diverse pharmacological activities .
Pharmacokinetics
In silico pharmacokinetic studies have been summarized for related compounds
Result of Action
Related compounds have been reported to exhibit a range of biological activities, suggesting that this compound may also have significant biological effects .
Action Environment
The stability and efficacy of similar compounds may be influenced by factors such as temperature, ph, and the presence of other substances .
properties
IUPAC Name |
(3-propan-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)hydrazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N6/c1-5(2)8-12-11-7-4-3-6(10-9)13-14(7)8/h3-5H,9H2,1-2H3,(H,10,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJVWWCKFBSPSDO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NN=C2N1N=C(C=C2)NN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1'-[(2,6-Dichlorophenyl)methyl]-3-(4-methoxyphenyl)spiro[1,3-thiazolidine-2,3'-indole]-2',4-dione](/img/structure/B2544605.png)
![7-benzyl-N-ethyl-1,3-dimethyl-N-(3-methylphenyl)-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2544606.png)

![1-(2-fluoropyridine-4-carbonyl)-2-[5-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-3-yl]azepane](/img/structure/B2544609.png)
![[(2S)-1-(triphenylmethyl)aziridin-2-yl]methyl methanesulfonate](/img/structure/B2544612.png)
![6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-[(1-{imidazo[1,2-b]pyridazin-6-yl}azetidin-3-yl)methyl]-2,3-dihydropyridazin-3-one](/img/structure/B2544615.png)

![(2Z)-2-{[2-chloro-5-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide](/img/structure/B2544617.png)


![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-(p-tolyloxy)acetamide](/img/structure/B2544622.png)
![ethyl 2-({[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetyl}amino)benzoate](/img/structure/B2544626.png)
![2-((2-ethyl-6-(4-methoxybenzyl)-7-oxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B2544627.png)
![3-(4-ethylphenyl)-5-(4-methoxybenzyl)-8,9-dihydro-5H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline](/img/structure/B2544628.png)